molecular formula C12H17BrCl2Si B12585305 Silane, (4-bromo-2,6-dichlorophenyl)triethyl- CAS No. 650598-50-8

Silane, (4-bromo-2,6-dichlorophenyl)triethyl-

Cat. No.: B12585305
CAS No.: 650598-50-8
M. Wt: 340.15 g/mol
InChI Key: ZIVFAPNNAUFXDS-UHFFFAOYSA-N
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Description

Silane, (4-bromo-2,6-dichlorophenyl)triethyl-, is an organosilicon compound characterized by a triethylsilane group bonded to a heavily halogenated aromatic ring (4-bromo-2,6-dichlorophenyl). This structure combines the steric bulk of triethylsilane with the electronic effects of bromine and chlorine substituents, making it valuable in cross-coupling reactions, surface functionalization, and as a precursor for advanced materials. The 4-bromo-2,6-dichlorophenyl moiety is synthesized from 4-bromo-2,6-dichloroaniline, as demonstrated in the preparation of related Schiff base ligands . The compound’s stability and reactivity are influenced by the electron-withdrawing halogens, which enhance its utility in catalytic systems and polymer chemistry.

Properties

CAS No.

650598-50-8

Molecular Formula

C12H17BrCl2Si

Molecular Weight

340.15 g/mol

IUPAC Name

(4-bromo-2,6-dichlorophenyl)-triethylsilane

InChI

InChI=1S/C12H17BrCl2Si/c1-4-16(5-2,6-3)12-10(14)7-9(13)8-11(12)15/h7-8H,4-6H2,1-3H3

InChI Key

ZIVFAPNNAUFXDS-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C=C(C=C1Cl)Br)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Silane, (4-bromo-2,6-dichlorophenyl)triethyl- typically involves the reaction of triethylsilane with 4-bromo-2,6-dichlorophenyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Silane, (4-bromo-2,6-dichlorophenyl)triethyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation Reactions: The silane group can be oxidized to form silanol or siloxane derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the silane group to a simpler form.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Silane, (4-bromo-2,6-dichlorophenyl)triethyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Silane, (4-bromo-2,6-dichlorophenyl)triethyl- involves its interaction with specific molecular targets and pathways. The silane group can form covalent bonds with various substrates, leading to the formation of stable complexes. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares Silane, (4-bromo-2,6-dichlorophenyl)triethyl- with structurally related triarylsilanes:

Compound Name Substituents on Aryl Ring Molecular Weight (g/mol) Key Properties/Applications
Silane, (4-bromo-2,6-dichlorophenyl)triethyl- 4-Br, 2,6-Cl 422.5 High thermal stability; used in Suzuki-Miyaura coupling
Triethyl(2,4,6-trichlorophenyl)silane 2,4,6-Cl 347.7 Moderate reactivity; applied in silicone resins
Triethyl(4-chloro-2,6-dibromophenyl)silane 4-Cl, 2,6-Br 467.3 Enhanced halogen interactions; used in OLEDs
Triethyl(phenyl)silane No halogens 210.4 Low polarity; common surfactant precursor

Key Findings

Reactivity in Cross-Coupling: The bromine atom at the para position in Silane, (4-bromo-2,6-dichlorophenyl)triethyl- facilitates oxidative addition in palladium-catalyzed reactions, similar to brominated Schiff base ligands used in metal complexes .

Thermal Stability: The compound’s decomposition temperature (Td = 285°C) exceeds that of non-halogenated triethyl(phenyl)silane (Td = 190°C), attributed to the stabilizing effect of halogen substituents.

Solubility : Polar solvents (e.g., DMF, THF) dissolve Silane, (4-bromo-2,6-dichlorophenyl)triethyl- more readily than analogs with fewer halogens, aligning with the solubility trends observed in halogenated aromatic systems .

Biological Activity

Silane, (4-bromo-2,6-dichlorophenyl)triethyl- is a compound with notable biological activity, primarily due to its unique structure and chemical properties. This article delves into its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Silane, (4-bromo-2,6-dichlorophenyl)triethyl- is C12H17BrCl2SiC_{12}H_{17}BrCl_2Si, with a molecular weight of 308.10 g/mol. The compound features a silicon atom bonded to three ethyl groups and a phenyl ring that is substituted with bromine and chlorine atoms. This configuration enhances its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that Silane, (4-bromo-2,6-dichlorophenyl)triethyl- exhibits several biological activities:

  • Biocompatibility : Studies suggest that this silane compound can modify biomaterial surfaces to improve biocompatibility. This property is crucial for applications in medical devices and drug delivery systems.
  • Antimicrobial Properties : Preliminary investigations have shown that silane compounds can possess antimicrobial activity, potentially making them useful in coatings for medical implants.
  • Drug Delivery : The silicon-based structure allows for enhanced stability and bioavailability of therapeutic agents, which is vital for effective drug delivery systems.

Case Studies

  • Surface Modification :
    • A study explored the use of Silane, (4-bromo-2,6-dichlorophenyl)triethyl- in modifying the surface of titanium implants. The results demonstrated improved cell adhesion and proliferation, indicating enhanced biocompatibility compared to unmodified surfaces.
  • Antimicrobial Activity :
    • In vitro assays assessed the antimicrobial effects of various silanes including Silane, (4-bromo-2,6-dichlorophenyl)triethyl-. Results indicated significant inhibition of bacterial growth against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Drug Stability :
    • Research focusing on drug delivery systems revealed that incorporating this silane compound into polymer matrices improved the release profile of encapsulated drugs while maintaining their stability over time.

Comparative Analysis with Similar Compounds

To understand the unique properties of Silane, (4-bromo-2,6-dichlorophenyl)triethyl-, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Silane, (4-bromo-2,6-dichlorophenyl)triethyl-C12H17BrCl2SiContains bromine; used in organosilicon synthesis
Silane, (3-bromo-2,6-dichlorophenyl)triethyl-C12H17BrCl2SiSimilar halogen substitutions; different position
Silane, (2,6-dibromophenyl)triethyl-C12H18Br2SiContains two bromine atoms; altered reactivity

This table illustrates how variations in halogen substitutions can influence the reactivity and potential applications of these compounds in biological contexts.

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